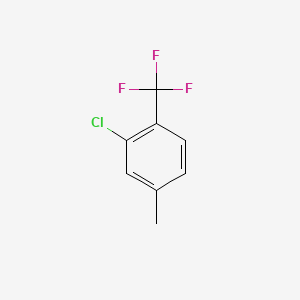

2-Chloro-4-methylbenzotrifluoride

描述

Significance of Halogenated Benzotrifluorides as Key Intermediates in Advanced Synthesis

Halogenated benzotrifluorides, a class of compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a trifluoromethyl (-CF3) group, are of paramount importance in advanced organic synthesis. The trifluoromethyl group imparts unique properties to molecules, including high thermal stability, lipophilicity, and metabolic stability, which are highly desirable in the design of bioactive compounds and advanced materials.

The presence of halogen atoms on the benzotrifluoride (B45747) scaffold provides reactive handles for a variety of chemical transformations. These halogens can be readily displaced or participate in cross-coupling reactions, allowing for the construction of complex molecular architectures. For instance, the chlorine atom in compounds like 2-Chloro-4-methylbenzotrifluoride can be a site for nucleophilic aromatic substitution or a participant in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups.

The strategic placement of both a halogen and a trifluoromethyl group on the aromatic ring, as seen in this compound, offers a powerful tool for medicinal chemists and materials scientists. This substitution pattern allows for precise control over the electronic properties and reactivity of the molecule, making it a valuable precursor for the synthesis of targeted drugs and agrochemicals with enhanced efficacy. rsc.org For example, similar chlorinated and trifluoromethylated aromatic structures are integral to certain herbicides and fungicides. beilstein-journals.org

Overview of Research Trajectories for Substituted Aryl Trifluorides

The development of novel and efficient methods for the synthesis of substituted aryl trifluorides is a vibrant area of chemical research. cas.cn Historically, the introduction of a trifluoromethyl group into an aromatic ring was a challenging endeavor. However, recent advancements have led to a surge in new synthetic strategies.

Current research trajectories in this field are focused on several key areas:

Novel Fluorination and Trifluoromethylation Reagents: The development of new reagents that can deliver the trifluoromethyl group under mild and selective conditions is a major focus. This includes the design of electrophilic, nucleophilic, and radical trifluoromethylating agents.

Transition-Metal Catalysis: Palladium, copper, and other transition metals are extensively used to catalyze the cross-coupling of trifluoromethyl groups with aryl halides or their derivatives. Research is ongoing to develop more active, stable, and versatile catalyst systems.

C-H Functionalization: Direct trifluoromethylation of aromatic C-H bonds is a highly sought-after transformation as it offers a more atom-economical approach compared to traditional cross-coupling methods. Significant progress has been made in developing catalytic systems capable of achieving this transformation with high regioselectivity.

Photoredox Catalysis: The use of visible light to initiate trifluoromethylation reactions has emerged as a powerful and environmentally friendly strategy. Photoredox catalysis allows for the generation of trifluoromethyl radicals under mild conditions, enabling a wide range of synthetic applications.

These research efforts are continuously expanding the toolbox available to chemists for the synthesis of complex fluorinated aromatic compounds, including polysubstituted derivatives like this compound.

Structural Context and Nomenclatural Considerations of this compound in Aromatic Systems

The systematic name for this compound is 1-chloro-2-methyl-4-(trifluoromethyl)benzene. The numbering of the substituents on the benzene ring follows the IUPAC rules to give the lowest possible locants.

The chemical behavior of this compound is dictated by the electronic and steric effects of its three substituents: the chloro group, the methyl group, and the trifluoromethyl group.

Electronic Effects:

The trifluoromethyl group (-CF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. libretexts.org

The methyl group (-CH3) is an electron-donating group through an inductive effect and hyperconjugation. It activates the aromatic ring towards electrophilic substitution and is an ortho-, para-director.

The interplay of these electronic effects makes the reactivity of the aromatic ring complex. The strong deactivating effect of the trifluoromethyl group will dominate, making the ring less susceptible to electrophilic attack.

Steric Effects: The presence of three substituents on the benzene ring introduces steric hindrance, which can influence the regioselectivity of reactions. The chloro and methyl groups ortho to each other can sterically hinder access to the adjacent positions on the ring.

These structural and electronic features make this compound a valuable intermediate where specific reactivity at different sites on the molecule is required for the synthesis of more complex target structures.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 74483-46-8 |

| Molecular Formula | C8H6ClF3 |

| Molecular Weight | 194.58 g/mol |

| Appearance | Colorless liquid |

| Density | 1.287 g/cm³ rsc.org |

| Boiling Point | 84-86 °C at 0.4 mmHg rsc.org |

| Refractive Index | 1.454 rsc.org |

Spectroscopic Data of a Related Compound: 2-Chloro-4-fluorotoluene

¹H NMR (399.65 MHz, CDCl₃) chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| Aromatic CH | 7.111 |

| Aromatic CH | 7.043 |

| Aromatic CH | 6.831 |

| Methyl CH₃ | 2.287 |

Note: The ¹H NMR spectrum of this compound would show signals for the aromatic protons and the methyl protons, with chemical shifts influenced by the strong electron-withdrawing trifluoromethyl group.

属性

IUPAC Name |

2-chloro-4-methyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDYNLHQHOFWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371483 | |

| Record name | 2-Chloro-4-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74483-46-8 | |

| Record name | 2-Chloro-4-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methylbenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Methylbenzotrifluoride

Electrophilic Aromatic Substitution Reactions on Benzotrifluoride (B45747) Scaffolds

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The outcome of such reactions on a substituted benzotrifluoride scaffold is determined by the directing and activating or deactivating properties of the substituents.

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This is primarily an inductive effect (-I). wikipedia.org Consequently, the -CF3 group strongly deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. vaia.comresearchgate.net This deactivation primarily affects the ortho and para positions, making the meta position the least deactivated and therefore the preferred site for electrophilic attack. vaia.comminia.edu.eg

In contrast, the methyl group (-CH3) is an electron-donating group (+I effect) that activates the ring towards EAS and directs incoming electrophiles to the ortho and para positions. youtube.com The chloro group (-Cl) presents a more complex case; it is deactivating due to its inductive electron withdrawal (-I effect) but directs ortho and para due to resonance electron donation (+M effect).

In 2-Chloro-4-methylbenzotrifluoride, these effects are combined. The powerful deactivating -CF3 group at position 1, the activating -CH3 group at position 4, and the deactivating -Cl group at position 2 create a complex reactivity map. The positions open for substitution are 3, 5, and 6. The directing effects of the substituents are summarized below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -CF3 | 1 | Strong deactivating (-I) | Meta (positions 3, 5) |

| -Cl | 2 | Deactivating (-I, +M) | Ortho, Para (positions 3, 6) |

| -CH3 | 4 | Activating (+I) | Ortho, Para (positions 3, 5) |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aromatic rings, typically electron-rich, can undergo nucleophilic substitution if they bear potent electron-withdrawing groups. wikipedia.org This reaction, known as the Nucleophilic Aromatic Substitution (SNAr) mechanism, is a two-step addition-elimination process. pressbooks.pubyoutube.com The first, rate-determining step involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

The presence of strong electron-withdrawing groups, such as nitro (-NO2) or trifluoromethyl (-CF3), is crucial for SNAr reactions. wikipedia.orgyoutube.com These groups activate the ring towards nucleophilic attack and, more importantly, stabilize the negatively charged Meisenheimer intermediate through resonance and/or induction, lowering the activation energy of the first step. pressbooks.pub For this stabilization to be most effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. pressbooks.pub

In this compound, the chlorine atom serves as the leaving group. The trifluoromethyl group is positioned meta to the chlorine. While ortho and para positioning provides more effective resonance stabilization for the intermediate, the strong inductive electron-withdrawing nature of the -CF3 group still significantly enhances the electrophilicity of the entire aromatic ring, making it more susceptible to nucleophilic attack than a ring without such a substituent. The rate of SNAr reactions is also famously dependent on the leaving group, with the reactivity order often being F > Cl ≈ Br > I, which is inverted compared to SN2 reactions, reflecting that the C-X bond is broken after the rate-determining nucleophilic attack. wikipedia.orgnih.gov

Amination, the substitution by an amine nucleophile, is a common and synthetically important example of an SNAr reaction. Halogenated benzotrifluorides can serve as substrates for such transformations. For instance, aryl halides with electron-withdrawing substituents react with nucleophiles like sodium amide (NaNH2) or ammonia (B1221849) under specific conditions to yield aniline (B41778) derivatives. youtube.com

The reaction of this compound with a strong nitrogen nucleophile, such as an amide or an amine under forcing conditions, would proceed via the SNAr mechanism. The nucleophile would attack the carbon at position 2, displacing the chloride.

Hypothetical Amination Reaction Data

| Substrate | Nucleophile | Conditions | Product |

| This compound | R2NH | Heat, Pressure, Catalyst | 2-(Dialkylamino)-4-methylbenzotrifluoride |

| 1-Chloro-2,4-dinitrobenzene | NH3 | Ethanol, 100°C | 2,4-Dinitroaniline |

| 4-Chlorobenzotrifluoride | NaNH2 | Liquid NH3 | 4-Aminobenzotrifluoride |

The reactivity in these aminations is enhanced by the electron-deficient nature of the benzotrifluoride ring system.

Radical Reactions and Their Mechanistic Elucidation

The trifluoromethyl group can participate in and promote radical reactions, often initiated by photochemical or thermal means. Benzotrifluoride itself is considered a useful solvent for radical reactions as it is relatively inert under many common conditions. researchgate.net

Trifluoromethylated aromatic compounds exhibit notable photochemical reactivity. researchgate.net Irradiation with UV light can initiate several reaction pathways. One common pathway involves the generation of trifluoromethyl radicals (•CF3) from a suitable precursor, which can then add to aromatic rings. rsc.orgacs.org

Another significant photochemical pathway for trifluoromethylarenes involves a single electron transfer (SET) from a photocatalyst to the arene, forming a radical anion. nih.gov This reactive intermediate can then undergo C-F bond cleavage to produce a difluorobenzylic radical. This strategy has been used for the monodefluoroalkylation of unactivated trifluoromethylaromatics. nih.gov The substituents on the aromatic ring play a critical role, influencing the compound's absorbance properties and the quantum yield of defluorination. acs.orgethz.ch For example, electron-donating groups can promote the solvolysis of the -CF3 group upon photoexcitation. researchgate.net

Examples of Photochemical Trifluoromethylation

| Aromatic Substrate | CF3 Source | Conditions | Outcome | Reference |

| Various Aromatics | Silver trifluoroacetate | TiO2, UV light | Electrophilic trifluoromethylation | rsc.org |

| Unactivated Arenes | Sodium triflinate | Acetone, UV/Vis light | Radical trifluoromethylation | acs.org |

| Benzotrifluoride | - | Photoredox catalyst, blue light | Monodefluoroalkylation | nih.gov |

C-H Imidation and Trihalomethylative Lactonization Reactions in Related Systems

While specific examples for this compound are not prominent, the principles of C-H functionalization and cyclization reactions seen in related systems can provide mechanistic insight.

C-H imidation represents a powerful strategy for installing nitrogen-containing functional groups directly onto a C-H bond, bypassing the need for pre-functionalized substrates. In related systems, such as electron-rich arenes, amidation can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) at elevated temperatures without a catalyst. rsc.org For less reactive C-H bonds, transition-metal catalysis is often required to achieve regioselective functionalization.

Lactonization is the formation of a cyclic ester (lactone). Trihalomethylative lactonization would involve the simultaneous introduction of a trihalomethyl group and the formation of a lactone ring. More broadly, modern lactonization methods often rely on the catalytic activation of C-H bonds. For example, palladium catalysts can achieve site-selective monolactonization of dicarboxylic acids by activating specific methylene (B1212753) C-H bonds, leading to the formation of γ- and δ-lactones. nih.gov Another related pathway is halolactonization, an electrophilic addition to an alkene containing a carboxylic acid moiety, which can proceed through either a concerted or a stepwise mechanism involving a haliranium ion intermediate. nih.gov These advanced synthetic methods highlight the potential for complex transformations on substituted aromatic scaffolds, which could conceivably be adapted to derivatives of this compound bearing appropriate functional handles.

Reductive Dehalogenation and Defluorination Mechanisms

The reductive dehalogenation of chloroarenes is a significant chemical transformation. While specific studies detailing the reductive dehalogenation and defluorination mechanisms of this compound are not extensively documented in publicly available research, the reactivity can be inferred from established methods for similar compounds. For instance, palladium-catalyzed hydrodehalogenation using polymethylhydrosiloxane (B1170920) (PMHS) is a mild and effective method for the reduction of chloroarenes at room temperature. msu.edu This method has been shown to tolerate a variety of functional groups, including esters, ketones, and nitriles. msu.edu The process typically involves a palladium(II) catalyst and requires the presence of an activator like aqueous potassium fluoride (B91410). msu.edu

The general mechanism for palladium-catalyzed reduction of aryl chlorides involves the transfer of a hydride from the silane (B1218182) to the palladium catalyst, which then participates in the dehalogenation process. It has been noted that for the reduction of 4-chlorotoluene, an excess of the PMHS reducing agent accelerates the rate of dehalogenation. msu.edu Given the structure of this compound, it is plausible that it would undergo a similar palladium-catalyzed hydrodechlorination. The trifluoromethyl group (-CF3) is generally stable under these reductive conditions, meaning that dehalogenation would selectively occur at the carbon-chlorine bond, leaving the C-F bonds intact.

Cathodic Reduction and Degradation Pathways in Related Chloronitrophenols

To understand potential electrochemical degradation pathways for halogenated aromatic compounds, the cathodic reduction of chloronitrophenols serves as an informative parallel. Electrochemical methods are recognized as effective for degrading recalcitrant organic pollutants. nih.gov In these systems, cathodic reduction can be a primary contributor to the degradation of chlorophenols, often exhibiting higher current efficiency than anodic oxidation. nih.gov

Studies on 2-chloro-4-nitrophenol (B164951) (2C4NP) in a microbial electrolysis cell (MEC) show that it undergoes reduction, dechlorination, and denitrification. eeer.org The degradation is accelerated by an applied voltage, with a 0.5 V DC supply leading to a good coupling effect between microorganisms and electrons, achieving a degradation rate of 92.2% within 24 hours. eeer.org The degradation proceeds through multiple intermediate products, indicating a complex reaction pathway. eeer.org

The typical degradation pathway for chlorophenols in an electrochemical system involves the cleavage of the C-Cl bond through hydrodechlorination. electrochemsci.org In a sequential reduction-oxidation process for 4-chlorophenol, the cathodic reduction step is crucial for detoxification. nih.gov Using a palladium-modified cathode (TNTAs/Pd), a dechlorination efficiency of 86.9 ± 3.9% was achieved within 3 hours. nih.gov This highlights the effectiveness of catalytic cathodes in breaking down chlorinated organic compounds.

The process involves chemically adsorbed hydrogen (Hads) acting as the reductive agent at the cathode surface. nih.gov For chloronitrophenols, the reduction of the nitro group is often a rapid initial step, which can then be followed by dechlorination. researchgate.net The specific degradation products and their sequence depend on factors like the electrode material, applied voltage, and the presence of co-matrices. nih.goveeer.org

Table 1: Cathodic Reduction Intermediates of 2-Chloro-4-nitrophenol (2C4NP)

| Intermediate Compound | Chemical Formula | Role in Pathway |

|---|---|---|

| 2-Chloro-4-aminophenol | C6H6ClNO | Reduction Product |

| 4-Aminophenol | C6H7NO | Dechlorination Product |

| 2-Chlorophenol | C6H5ClO | Denitrification Product |

| Hydroquinone | C6H6O2 | Multiple Steps |

| Valeric Acid | C5H10O2 | Ring Cleavage Product |

| Oxalic Acid | C2H2O4 | Ring Cleavage Product |

This table is based on degradation intermediates identified in the cathodic compartment of a microbial electrolysis cell. eeer.org

Thermal Reactivity and Degradation Profiles under Reaction Conditions

Information regarding the specific thermal decomposition profile of this compound is limited in available literature. However, the thermal stability can be estimated by examining the parent compound, benzotrifluoride, and related substituted aromatic compounds. Benzotrifluoride is a stable liquid with a boiling point of 102 °C. chemicalbook.com The trifluoromethyl group is known for its high thermal stability.

The thermal decomposition of substituted aromatic compounds often proceeds at high temperatures and can be influenced by the nature and position of the substituents on the benzene ring. For instance, studies on the thermal decomposition of quinolide peroxides derived from substituted phenols show that stability is highly dependent on the structure of the cyclohexadiene fragment. researchgate.net Similarly, research on highly stable organic semiconductor materials based on benzothiophene (B83047) derivatives demonstrates that these compounds can be thermally stable at temperatures up to 350 °C. nih.gov

In the context of thermal degradation, the C-Cl bond is typically less stable than C-F bonds or the C-CF3 bond. Therefore, under thermal stress, it is expected that the initial degradation step for this compound would involve the homolytic cleavage of the C-Cl bond. This would generate a substituted aryl radical, which could then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or dimerization. The trifluoromethyl and methyl groups would likely remain intact until much higher temperatures are reached. The precise degradation products and their distribution would depend on the specific conditions, including temperature, pressure, and the presence of other reactive species.

Table 2: Physical and Thermal Properties of Related Compounds

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Notes on Stability |

|---|---|---|---|---|

| Benzotrifluoride | C7H5F3 | 102 | -29 | Stable liquid, highly flammable. chemicalbook.com |

| 2-Chlorotoluene | C7H7Cl | 159 | -35 | Standard chlorinated aromatic compound. |

| 4-Chlorotoluene | C7H7Cl | 162 | 7.5 | Isomer of 2-chlorotoluene. |

| Ph-BTBT Dimer | C44H26S4 | N/A | N/A | Thermally stable up to 350 °C. nih.gov |

This table provides comparative data to infer the potential thermal behavior of this compound.

Advanced Applications and Functionalization in Scientific Domains

Role as Synthetic Intermediates in Pharmaceutical Chemistry

2-Chloro-4-methylbenzotrifluoride serves as a crucial precursor and building block in the synthesis of active pharmaceutical ingredients (APIs). innospk.com The trifluoromethyl group is a key structural motif in modern drug design, known for its ability to enhance metabolic stability, binding affinity, and bioavailability of molecules. The compound provides a reliable scaffold containing this essential group.

Research in medicinal chemistry has shown that intermediates with chloro- and trifluoromethyl-substituted benzene (B151609) rings are pivotal in creating complex therapeutic agents. For instance, the related compound 4-chloro-2-trifluoromethyl-acetophenone is a key intermediate in the synthesis of the triazole fungicide and bactericide Revysol, and is also noted for its application in the broader field of medicines. afinitica.com Furthermore, structures like 2,4-dichloro-3-(trifluoromethyl)aniline (B2618610) are used as starting materials for producing complex heterocyclic compounds such as 1-aryl triazoles, which are investigated for applications like Notum inhibitors. researchgate.net These examples highlight the significance of the chloro-trifluoromethylated benzene core, the fundamental structure provided by this compound, in constructing advanced pharmaceutical molecules.

Application in Agrochemicals Development and Design

In the agrochemical industry, this compound is a valuable intermediate for the development of modern herbicides and pesticides. innospk.com The incorporation of a trifluoromethyl group into agrochemicals is a widely used strategy to increase their efficacy and stability. acs.orgletopharm.com More than half of the pesticides introduced in the last two decades contain fluorine, with the trifluoromethyl group being particularly prominent. letopharm.com

The compound's structure is a precursor to more complex molecules used in crop protection. For example, the related intermediate 2-chloro-4-methylsulfonylbenzoic acid is essential for manufacturing potent herbicides for cornfields. google.com Similarly, the insecticide Tefluthrin, a type of pyrethroid, features a structure derived from a related chloro-trifluoropropenyl intermediate, demonstrating the utility of this chemical class in pest control. nasa.gov The synthesis of 4-chloro-2-trifluoromethyl-acetophenone, another related intermediate, is also critical for creating new triazole bactericides used in agriculture. afinitica.com These cases underscore the role of this compound as a foundational element in designing effective and specialized agrochemical products.

Contributions to Advanced Materials Science, including Optical Materials and Polymer Additives

The unique electronic and physical properties imparted by the trifluoromethyl group make benzotrifluoride (B45747) derivatives valuable in materials science. While direct applications of this compound as a polymer additive are not extensively documented, its core structure is integral to the synthesis of high-performance polymers and optical materials.

A significant application lies in the field of optical materials. A closely related intermediate, 4-chloro-2-trifluoromethyl-acetophenone, is described as an important raw material for liquid crystal materials. afinitica.com Furthermore, the trifluoromethyl-substituted benzene motif is a key component in the creation of advanced polymers. Research has shown that incorporating trifluoromethyl groups into polymer backbones, such as in polyimides and polystyrenes, enhances thermal stability, lowers dielectric constants, and improves solubility. researchgate.netnasa.gov For example, 2,2′-bis(trifluoromethyl)benzidine is used as a monomer to create colorless, transparent polyimide films suitable for advanced microelectronics applications. acs.org The synthesis of chloro-(trifluoromethyl)-substituted styrenes and their subsequent polymerization further illustrates the role of this chemical family in creating specialized polymers. afinitica.com

Development of Novel Reagents Utilizing the this compound Core

The reactivity of the trifluoromethyl group on the benzene ring, often considered chemically inert, can be harnessed to develop novel synthetic reagents and methodologies. The this compound core is a platform for such chemical innovation.

Recent advances in organic chemistry have demonstrated methods for the selective functionalization of the C-F bonds in unactivated trifluoromethylarenes. Through a process involving an endergonic electron transfer, a reactive radical anion intermediate can be formed. This intermediate can then fragment, cleaving a single C-F bond to produce a difluorobenzylic radical. This highly reactive species can be intercepted by various molecules, such as alkene feedstocks, to create a diverse array of difluoroalkyl aromatic compounds. This strategy effectively transforms the stable trifluoromethyl group into a functional handle, enabling the development of novel reagents and providing new pathways to valuable fluorinated scaffolds for drug discovery and agrochemical design.

Utilization as Analytical Markers or Standards in Experimental Procedures

In experimental and analytical chemistry, the availability of high-purity, stable reference compounds is essential for accurate quantification and identification. Due to its defined structure and high purity (typically ≥99.0%), this compound is suitable for use in such applications. innospk.com

Its distinct signals in analytical techniques, particularly Nuclear Magnetic Resonance (NMR), make it a candidate for a reference standard. A closely related compound, 2-Chloro-4-fluorotoluene, is commercially available as a certified reference material (CRM) for use as a quantitative NMR (qNMR) standard. google.com CRMs are produced under stringent ISO guidelines and are traceable to primary materials from national metrology institutes, ensuring the highest level of accuracy. google.com The stable, clean signals from halogenated and fluorinated compounds in NMR spectra allow for precise quantification of other substances in a sample. This use of a similar molecule as a CRM highlights the potential of this compound and its derivatives to serve as analytical markers or standards in rigorous experimental procedures. google.com

Advanced Analytical Methodologies for 2 Chloro 4 Methylbenzotrifluoride Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Chloro-4-methylbenzotrifluoride and evaluating its purity. These techniques probe the molecular and atomic properties of the compound, offering a detailed fingerprint of its identity.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive in NMR experiments. nih.gov The chemical shift of the trifluoromethyl (-CF₃) group in ¹⁹F NMR is a key identifier. For benzotrifluoride (B45747), the ¹⁹F chemical shift is approximately -63.72 ppm relative to CFCl₃. ucsb.educolorado.edu The presence of other substituents on the aromatic ring, such as chlorine and a methyl group in this compound, will influence this chemical shift. The electron-withdrawing or -donating nature of these substituents can cause shifts in the resonance frequency of the fluorine nuclei. nih.govnih.gov For instance, in related trifluoromethyl-substituted pyridines, the ¹⁹F chemical shifts can vary based on the position and nature of other substituents. rsc.org

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for -CF₃ Groups in Aromatic Compounds

| Compound Type | Chemical Shift Range (ppm vs. CFCl₃) |

| -CF₃ on an aromatic ring | -60 to -70 |

This table provides a general range based on typical values for trifluoromethylated aromatic compounds. ucsb.edu

Mass Spectrometry (MS) and Tandem MS for Metabolite and Degradation Product Identification

Mass spectrometry is a vital analytical technique for determining the molecular weight of this compound and for identifying its metabolites and degradation products by analyzing their mass-to-charge ratio.

Mass Spectrometry (MS)

In a typical electron ionization (EI) mass spectrum, this compound (molecular weight: 194.58 g/mol ) would exhibit a molecular ion peak ([M]⁺). A key characteristic in the mass spectrum of a chlorinated compound is the presence of an M+2 peak, which is an isotopic peak corresponding to the presence of the ³⁷Cl isotope. The intensity ratio of the M to M+2 peak is approximately 3:1, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for benzotrifluoride derivatives include the loss of a fluorine atom or the entire -CF₃ group. For this compound, fragmentation could involve the loss of a chlorine atom, a methyl group, or combinations of these, leading to characteristic fragment ions. docbrown.infodocbrown.info

Tandem Mass Spectrometry (MS/MS)

Tandem MS (MS/MS) is particularly useful for identifying metabolites and degradation products, especially at trace levels. This technique involves the selection of a precursor ion (e.g., the molecular ion of a potential metabolite) which is then fragmented to produce a spectrum of product ions. This provides a high degree of specificity and sensitivity.

The metabolism of related chlorotoluenes has been studied in microorganisms. For example, Burkholderia sp. can oxidize the methyl group of chlorotoluenes to form the corresponding benzyl (B1604629) alcohols, which can be further oxidized to benzoic acids. nih.gov These metabolic pathways, involving hydroxylation and oxidation, are plausible for this compound. researchgate.netnih.govhealthcouncil.nlepa.gov Similarly, environmental degradation of benzotrifluoride compounds can occur through processes like photolysis. rsc.org

Using MS/MS, one could target potential metabolites such as hydroxylated or carboxylated derivatives of this compound. By comparing the fragmentation patterns of these suspected metabolites with those of synthesized standards, their identity can be confirmed.

Table 2: Plausible Metabolites of this compound and their Expected Molecular Weights

| Putative Metabolite | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Chloro-4-(trifluoromethyl)benzyl alcohol | C₈H₆ClF₃O | 210.58 |

| 2-Chloro-4-(trifluoromethyl)benzoic acid | C₈H₄ClF₃O₂ | 224.56 |

This table is based on known metabolic pathways of related chlorotoluenes and serves as a guide for targeted analysis. nih.govhealthcouncil.nl

Chromatographic Separation and Detection Techniques

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, and its isomers, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful separation techniques widely used in the analysis of organic compounds.

High-Performance Liquid Chromatography (HPLC)

For the analysis of benzotrifluoride derivatives, reversed-phase HPLC is a common approach. A C18 column is often employed, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comsigmaaldrich.com The separation of halogenated aromatic compounds can be optimized by adjusting the mobile phase composition and pH. analis.com.my For instance, a method for separating 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene utilized a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This is particularly advantageous for separating closely related isomers of chloromethylbenzotrifluoride that may co-elute under standard HPLC conditions.

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound.

Gas Chromatography (GC)

GC is well-suited for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. A capillary column with a non-polar or medium-polarity stationary phase is typically used. The separation of isomers of chlorotoluene has been demonstrated using GC. jiangnan.edu.cn The technique can effectively separate the target compound from starting materials, solvents, and byproducts. When coupled with a Flame Ionization Detector (FID), GC provides quantitative information on the purity of the sample. For complex mixtures, two-dimensional GC (GCxGC) can provide enhanced separation. researchgate.net

Table 3: Representative GC Conditions for the Analysis of Related Aromatic Compounds

| Parameter | Condition |

| Column | Capillary, e.g., DB-5 or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient, e.g., 50 °C held for 2 min, then ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Hydrogen |

These conditions are illustrative and would require optimization for the specific analysis of this compound. mdpi.com

UV-Vis Spectroscopy for Detection in Chromatographic Techniques

UV-Vis spectroscopy is a common detection method used in conjunction with HPLC and UPLC.

UV-Vis Detection

Aromatic compounds like this compound absorb light in the ultraviolet region of the electromagnetic spectrum due to the presence of the benzene (B151609) ring. innospk.com A UV-Vis detector in an HPLC or UPLC system measures the absorbance of the eluent at a specific wavelength as it exits the column. The absorbance is proportional to the concentration of the analyte, allowing for quantification. The selection of an appropriate detection wavelength is crucial for sensitivity and selectivity. For benzotrifluoride derivatives, the absorption maxima are influenced by the substituents on the aromatic ring. nih.gov The presence of the chloro and methyl groups will affect the exact wavelength of maximum absorbance (λₘₐₓ). A diode array detector (DAD) can be used to acquire the full UV-Vis spectrum of the eluting peaks, which aids in peak identification and purity assessment.

Quantitative Analysis Methods for Research Applications

For research purposes, the quantitative analysis of this compound relies on high-precision chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the principal methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound. The method offers high resolution and sensitivity, making it ideal for detecting trace amounts of the compound and its potential byproducts in a reaction mixture. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Following separation, the eluted compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for both qualitative identification and quantitative measurement. The use of chemical ionization (CI) can provide valuable molecular weight information, complementing the fragmentation patterns obtained through electron ionization (EI). nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is another versatile technique for the quantitative analysis of this compound, particularly for samples that may not be suitable for GC due to low volatility or thermal instability. researchgate.net Reversed-phase HPLC is a common mode used for aromatic compounds. In this setup, a nonpolar stationary phase is used with a polar mobile phase. For fluorinated aromatic compounds like this compound, specialized fluorinated stationary phases can offer enhanced selectivity and resolution. chromatographyonline.com Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs ultraviolet light at specific wavelengths. For more complex matrices or when higher sensitivity is required, HPLC can be coupled with mass spectrometry (LC-MS). nih.govresearchgate.net

Below is an interactive data table summarizing hypothetical, yet plausible, parameters for the quantitative analysis of this compound using GC-MS and HPLC.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18 or fluorinated phase) |

| Injector Temp. | 250 °C | N/A |

| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min | Isocratic or Gradient Elution |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Acetonitrile/Water mixture |

| Detector | Mass Spectrometer (Electron Ionization or Chemical Ionization) | UV Detector (e.g., at 254 nm) or Mass Spectrometer |

| Ion Source Temp. | 230 °C | N/A |

| Quadrupole Temp. | 150 °C | N/A |

| Flow Rate | N/A | 1.0 mL/min |

Isotopic Labeling Studies for Reaction Pathway Analysis

Isotopic labeling is a sophisticated technique used to trace the journey of atoms or molecules through a sequence of chemical reactions, thereby providing invaluable insights into reaction mechanisms. chem-station.com This is achieved by replacing one or more atoms in a reactant molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D) in place of hydrogen (¹H), or carbon-13 (¹³C) in place of carbon-12 (¹²C). acs.orgchemrxiv.org The labeled compound is then subjected to the reaction, and the position of the isotopic label in the products is determined using analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Deuterium Labeling for Mechanistic Elucidation:

In the context of this compound, deuterium labeling can be employed to investigate the mechanism of reactions involving the cleavage of C-H bonds. For example, if a reaction is believed to proceed via a step where a hydrogen atom is removed from the methyl group or the aromatic ring, synthesizing a deuterated version of this compound and comparing its reaction rate to the non-deuterated counterpart can reveal a kinetic isotope effect (KIE). libretexts.org A significant KIE, where the deuterated compound reacts slower, would provide strong evidence that the C-H bond is broken in the rate-determining step of the reaction. libretexts.org The synthesis of such deuterated aromatic compounds can be achieved through methods like acid-catalyzed electrophilic aromatic substitution using a deuterated acid (e.g., D₂SO₄ in D₂O). youtube.com

Carbon-13 Labeling for Pathway Tracing:

Carbon-13 labeling is another powerful tool, particularly for tracking the carbon skeleton of this compound through a multi-step synthesis or a metabolic pathway. nih.govnih.gov For instance, if this compound is used as a precursor in the synthesis of a more complex molecule, a ¹³C-labeled version can be used to confirm the proposed reaction pathway by identifying the exact location of the labeled carbon atom in the final product. This is typically analyzed using ¹³C-NMR spectroscopy or mass spectrometry. The synthesis of ¹³C-labeled precursors can be complex, often involving a multi-step process starting from a simple ¹³C-labeled starting material like ¹³CH₃I or Ba¹³CO₃. chemrxiv.orgnih.gov

The following interactive data table outlines hypothetical isotopic labeling studies for this compound.

| Labeled Compound | Isotope | Analytical Technique | Research Application | Expected Observation |

| 2-Chloro-4-(trideuteromethyl)benzotrifluoride | Deuterium (²H) | GC-MS, ¹H-NMR | Study of a reaction involving C-H activation at the methyl group | A kinetic isotope effect (slower reaction rate compared to the unlabeled compound). |

| This compound-¹³C₇ | Carbon-13 (¹³C) | ¹³C-NMR, Mass Spectrometry | Tracing the aromatic ring in a multi-step synthesis | The ¹³C-labeled aromatic ring is incorporated into the final product, confirming the reaction pathway. |

| This compound (ring-deuterated) | Deuterium (²H) | Mass Spectrometry | Investigation of electrophilic aromatic substitution mechanisms | The position of deuterium on the product's aromatic ring indicates the regioselectivity of the substitution. |

Computational and Theoretical Investigations of 2 Chloro 4 Methylbenzotrifluoride

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Chloro-4-methylbenzotrifluoride at the atomic level. These calculations can predict molecular geometry, electronic distribution, and other key parameters.

A study on the related compound, 2-chloro-4-(trifluoromethyl)pyridine, utilized Density Functional Theory (DFT) with the B3LYP and LSDA methods and a 6-311++G(d,p) basis set to determine its molecular structure and fundamental vibrational frequencies. researchgate.net Such calculations provide optimized bond lengths and angles that are often in good agreement with experimental data. researchgate.net For instance, in a DFT analysis of 1,3,5-tribromo-2,4,6-trifluoro-benzene, the optimized geometric parameters showed excellent correlation with experimental values. researchgate.net Similar computational approaches are applied to this compound to elucidate its three-dimensional structure and the electronic effects of its substituent groups.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the energetics of chemical reactions, including the identification of transition states and the elucidation of reaction pathways. For substituted aromatic compounds like this compound, DFT can be employed to study mechanisms of reactions such as electrophilic aromatic substitution.

DFT calculations have been successfully used to investigate the reaction mechanisms of various organic reactions. For example, a study on the rsc.orgnih.gov-anionic rearrangement of 2-benzyloxypyridine derivatives used DFT to show that the rearrangement step is the rate-determining step and that the electronic nature of substituents on the benzene (B151609) ring affects the activation energy. researchgate.net Similarly, the mechanism of the NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes was elucidated using DFT, identifying the favorable reaction pathway and stereoselectivity. rsc.org For this compound, DFT studies can predict the most likely sites for electrophilic attack by calculating the energies of the intermediate sigma-complexes, thus providing insight into its regioselectivity in reactions like nitration or halogenation. nih.govdiva-portal.org

Conformation Analysis and Energetic Favorability

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule like this compound, rotation around single bonds, particularly the bond connecting the trifluoromethyl group to the benzene ring, can lead to different conformers.

Computational methods are used to determine the most stable conformation by calculating the potential energy surface as a function of dihedral angles. The study of the conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes revealed that for 2-trifluoromethylbenzaldehyde, both cis and trans conformers are planar, with the trans form being predominant. rsc.org In the case of substituted cyclohexanes, the preference for substituents to occupy the equatorial position to minimize steric interactions is a well-established principle, quantified by A-values. lumenlearning.comyoutube.com While this compound is an aromatic ring and does not have chair conformations, the principles of minimizing steric hindrance between adjacent substituent groups are still relevant in determining the preferred rotational arrangement of the methyl and trifluoromethyl groups.

Prediction of Reactivity and Regioselectivity through Computational Modeling

Computational models are instrumental in predicting the reactivity and regioselectivity of organic compounds. For electrophilic aromatic substitution reactions involving this compound, these models can forecast the most probable position of substitution on the benzene ring.

One approach is based on calculating the relative stabilities of the sigma-complex intermediates using DFT. nih.govdiva-portal.org This method has been shown to provide quantitative predictions for halogenation reactions. nih.govdiva-portal.org Another predictive tool is the use of reactivity indices, such as the average local ionization energy, which can qualitatively predict regioselectivity in halogenations and nitrations. nih.govdiva-portal.org The development of machine learning models, such as RegioML, which uses computed atomic charges, has also shown high accuracy in predicting the regioselectivity of electrophilic aromatic substitutions. easychair.org These models can be applied to this compound to predict its behavior in various synthetic transformations.

Simulation of Spectroscopic Properties for Predictive Analysis

Computational methods can simulate various spectroscopic properties, such as NMR and IR spectra, which aids in the interpretation of experimental data and the structural elucidation of compounds like this compound.

The gauge-independent atomic orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.netucm.es For 2-chloro-1-fluoro-4-nitrobenzene, theoretical calculations of ¹H and ¹³C NMR chemical shifts using DFT and HF methods showed good agreement with experimental values. prensipjournals.comprensipjournals.com Similarly, DFT calculations can predict vibrational frequencies. In a study of 1,3,5-tribromo-2,4,6-trifluoro-benzene, the calculated vibrational frequencies using the B3LYP method were superior in matching the observed fundamental vibrational frequencies from FT-IR and FT-Raman spectra. researchgate.net Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra, providing insights into the electronic transitions within the molecule. uou.ac.in These computational tools allow for a predictive analysis of the spectroscopic signatures of this compound.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their interactions with other molecules and the effects of the solvent environment. easychair.orgeasychair.org

MD simulations can be used to understand how solvent molecules arrange around a solute like this compound and how this solvation structure influences its properties and reactivity. easychair.org For instance, MD simulations can elucidate the role of solvent in mediating drug-target interactions and can be used to study solvent effects on chemical reactions. easychair.org The choice of solvent can significantly impact reaction rates and outcomes, and computational studies using implicit or explicit solvent models can help to understand these effects. mdpi.com A study on the N-functionalization of tautomerizable heterocycles demonstrated a high degree of solvent dependency on the reaction yield, which was investigated using DFT calculations with a solvation model. mdpi.com For this compound, MD simulations can provide valuable information on its behavior in different solvent environments, which is crucial for designing and optimizing chemical processes.

Development and Validation of Predictive Computational Models and Software

The continuous development and validation of computational models and software are crucial for improving the accuracy and predictive power of theoretical chemistry. These models often rely on correlating calculated molecular descriptors with experimental data.

For example, computational models have been developed to predict the preformulation risk of drug candidates based on their solubility in different vehicle systems. uou.ac.in These models use a combination of descriptors, such as logD and 2D structural descriptors, correlated with experimental solubility data. uou.ac.in The accuracy of such models is validated using independent sets of compounds. uou.ac.in In the context of reactivity, models for predicting the site of electrophilic substitution are validated by comparing their predictions with experimental regioisomer distributions for a range of reactions and substrates. nih.govdiva-portal.org The development of new algorithms and force fields for molecular dynamics simulations also requires rigorous validation against experimental data to ensure their reliability. nih.gov

Environmental Fate and Ecotoxicological Research of Trifluoromethylated Aromatics

Photodegradation Mechanisms and Environmental Pathways

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the removal of many organic pollutants from the environment. For trifluoromethylated aromatics, this process is influenced by the molecular structure and can lead to the formation of various degradation products.

Influence of Aromatic Ring Heteroatoms on Photodegradation Rates and Quantum Yields

The rate and efficiency of photodegradation are significantly affected by the types and positions of substituents on the aromatic ring. Research on various monosubstituted benzotrifluorides has shown that electron-donating groups (EDGs) generally lead to higher quantum yields for photodefluorination compared to electron-withdrawing groups (EWGs). acs.org For instance, amino (-NH2) and hydroxyl (-OH) groups, which are strong EDGs, have been found to promote the photohydrolysis of the trifluoromethyl (-CF3) group. acs.orgethz.ch

Table 1: Photochemical Fluoride (B91410) Production Quantum Yields for Selected Substituted Benzotrifluorides

| Compound | Substituent Position | Quantum Yield (Φ) |

|---|---|---|

| 3-Aminobenzotrifluoride | 3 | ~2 x 10⁻⁴ |

| 3-Hydroxybenzotrifluoride | 3 | ~2 x 10⁻⁴ |

| 3-Acetylbenzotrifluoride | 3 | Lower than EDGs |

| 3-Cyanobenzotrifluoride | 3 | Lower than EDGs |

| 3-Nitrobenzotrifluoride | 3 | Lower than EDGs |

Data sourced from studies on monosubstituted benzotrifluorides and illustrates the general trend of substituent effects. acs.org

Formation of Trifluoroacetic Acid and Fluoride Anion as Degradation Products

A significant concern with the environmental degradation of many fluorinated compounds is the formation of trifluoroacetic acid (TFA) and fluoride anions. TFA is a very stable and persistent substance in the environment. researchgate.net The photohydrolysis of the trifluoromethyl group on the aromatic ring is a likely pathway for the formation of these products from 2-Chloro-4-methylbenzotrifluoride. ethz.ch The strong carbon-fluorine bonds in the -CF3 group are eventually cleaved, leading to the release of fluoride ions and the formation of the corresponding benzoic acid derivative, which can be further oxidized to TFA.

Biodegradation and Biotransformation Studies

The breakdown of chemical compounds by microorganisms is a crucial process in their environmental removal. The biodegradability of trifluoromethylated aromatic compounds is influenced by the presence and nature of various functional groups on the aromatic ring.

While specific biodegradation studies on this compound are not extensively documented, research on related compounds provides valuable insights. For example, studies on the biodegradation of chlorinated aromatic compounds have shown that microorganisms can utilize various enzymatic pathways for their degradation. nih.govresearchgate.net The presence of a chlorine atom can sometimes hinder microbial degradation, but many organisms have evolved to break the carbon-chlorine bond. scispace.com

The degradation of aromatic rings often proceeds through the formation of catechol intermediates, which are then subject to ring cleavage. nih.gov In the case of this compound, it is plausible that microorganisms could initially oxidize the methyl group or the aromatic ring, leading to intermediates that can be further metabolized. The presence of the trifluoromethyl group, however, is known to increase the recalcitrance of many organic molecules to biodegradation. researchgate.net

Environmental Persistence and Bioaccumulation Potential of Halogenated Trifluoromethylated Compounds

The persistence of a chemical in the environment is its ability to resist degradation. Halogenated organic compounds, including those containing trifluoromethyl groups, are often persistent due to the strength of the carbon-halogen bonds. acs.org This persistence can lead to their long-term presence in various environmental compartments.

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, resulting in a concentration in the organism that is greater than in the surrounding environment. The potential for a compound to bioaccumulate is often related to its lipophilicity (its tendency to dissolve in fats and oils). Halogenated aromatic compounds often exhibit high lipophilicity and, therefore, a tendency to bioaccumulate in the fatty tissues of organisms. nih.gov

For instance, a structurally similar compound, 1-chloro-4-(trifluoromethyl)benzene, is readily absorbed and distributed to adipose tissue. epa.gov While specific bioaccumulation factors (BAF) for this compound are not available, its chemical structure suggests a potential for bioaccumulation in aquatic and terrestrial organisms.

Table 2: General Bioaccumulation Potential of Halogenated Organic Compounds

| Compound Class | General Bioaccumulation Potential | Key Factors Influencing Bioaccumulation |

|---|---|---|

| Chlorinated Aromatic Hydrocarbons | Moderate to High | Degree of chlorination, lipophilicity (log Kow) |

| Trifluoromethylated Aromatic Compounds | Moderate to High | Lipophilicity, resistance to metabolism |

This table provides a general overview based on the properties of these classes of compounds.

Advanced Risk Assessment Methodologies for Fluorinated Organic Compounds in the Environment

Environmental risk assessment for chemicals like this compound involves a systematic process to estimate the likelihood of adverse effects on ecosystems and human health. This process typically includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. rivm.nl

For fluorinated organic compounds, the risk assessment is complicated by their persistence, potential for long-range transport, and the formation of persistent degradation products like TFA. Advanced risk assessment methodologies often employ a combination of experimental data and predictive modeling. ub.edu

The risk is often expressed as a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). rivm.nl A high RQ value suggests a potential risk to the environment.

Table 3: Key Parameters in Environmental Risk Assessment

| Parameter | Description |

|---|---|

| Predicted Environmental Concentration (PEC) | The estimated concentration of a substance in various environmental compartments (water, soil, air). |

| Predicted No-Effect Concentration (PNEC) | The concentration below which adverse effects in the ecosystem are not expected to occur. |

| Risk Quotient (RQ) | The ratio of PEC to PNEC (RQ = PEC/PNEC). An RQ > 1 indicates a potential risk. |

This table outlines the fundamental components of a chemical risk assessment.

Due to the lack of specific ecotoxicity data for this compound, a detailed risk assessment is challenging. However, based on data from similar compounds, a thorough evaluation would be necessary to understand its potential environmental risks. epa.gov

Regulatory and Environmental Policy Implications, including PFAS Classification

The regulatory landscape for fluorinated compounds is rapidly evolving, largely driven by concerns over per- and polyfluoroalkyl substances (PFAS). The definition of what constitutes a PFAS is a subject of ongoing debate among regulatory bodies and scientific organizations. polimi.itnih.gov

The Organisation for Economic Co-operation and Development (OECD) has proposed a broad definition that includes any chemical with at least one fully fluorinated methyl (-CF3) or methylene (B1212753) (-CF2-) group. nih.gov Under this definition, this compound would be classified as a PFAS. This classification has significant regulatory implications, as many jurisdictions are moving towards restricting the use and release of PFAS as a class. itrcweb.org

The inclusion of trifluoromethylated aromatic compounds within the PFAS category would subject them to stricter environmental monitoring, reporting requirements, and potentially, phase-outs. The ongoing discussions and future regulatory decisions will be critical in determining the management and control of compounds like this compound.

Future Research Directions and Emerging Challenges in the Study of 2 Chloro 4 Methylbenzotrifluoride

Development of More Sustainable and Green Synthetic Routes

Traditional synthesis methods for halogenated benzotrifluorides often rely on harsh conditions and hazardous reagents. A significant future direction is the development of more sustainable and environmentally benign synthetic pathways.

Continuous-Flow Chemistry: Shifting from batch processing to continuous-flow synthesis represents a major leap in green chemistry. acs.orgresearchgate.net For a compound like 2-Chloro-4-methylbenzotrifluoride, flow chemistry offers enhanced safety by minimizing the volume of reactive intermediates at any given time, improved heat and mass transfer leading to better reaction control and higher yields, and the potential for automation. chemrxiv.orgresearchgate.net Research will likely focus on designing integrated flow systems that combine reaction, separation, and purification steps, thereby reducing waste and energy consumption. chemrxiv.org

Mechanochemistry: Solid-state synthesis using techniques like ball milling presents a solvent-free alternative to conventional methods. nih.gov The application of mechanoredox C-H trifluoromethylation, potentially using piezoelectric materials to generate trifluoromethyl radicals, could provide a cleaner route to aromatic compounds. nih.gov This approach avoids the use of bulk solvents, leading to a significant reduction in environmental impact.

Table 1: Comparison of Synthetic Methodologies for Aromatic Trifluoromethylation

| Feature | Traditional Batch Synthesis | Continuous-Flow Synthesis | Mechanochemical Synthesis |

|---|---|---|---|

| Solvent Use | High | Low to Moderate | None to Minimal |

| Safety | Lower (large volumes of hazardous materials) | Higher (small reaction volumes, better control) | Higher (solvent-free, controlled energy input) |

| Efficiency | Variable, often lower yields | High yields and selectivity | Potentially high yields |

| Scalability | Can be challenging | Readily scalable | Scalability can be a challenge |

| Waste Generation | High | Reduced | Minimal |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The efficiency and selectivity of synthesizing this compound are heavily dependent on the catalytic system employed. Future research will explore novel catalysts that can operate under milder conditions with higher precision.

Advanced Palladium Catalysis: While palladium-catalyzed cross-coupling reactions are established, new generations of ligands are enabling these transformations on a wider range of substrates, including less reactive aryl chlorides, under milder conditions. nih.govnih.gov Research efforts will likely target the development of highly active and robust palladium catalysts specifically tailored for the trifluoromethylation of substituted aryl chlorides like the precursors to this compound. nih.govsemanticscholar.org

Visible-Light Photoredox Catalysis: This emerging field uses light energy to drive chemical reactions under exceptionally mild conditions. nih.govrsc.org Merging photoredox catalysis with transition metal catalysis (dual catalysis) has shown promise for the trifluoromethylation of aromatic compounds. montclair.edusemanticscholar.org Future studies could develop photoredox systems that allow for the direct C-H trifluoromethylation of 2-chlorotoluene or the efficient trifluoromethylation of its derivatives, bypassing harsher traditional methods. semanticscholar.orgacs.org

Advanced Mechanistic Studies Using Cutting-Edge Experimental and Computational Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing better catalysts. The complexity of trifluoromethylation and halogenation reactions necessitates the use of advanced analytical and computational tools.

In-Situ Spectroscopic Analysis: Techniques such as real-time NMR and IR spectroscopy can provide valuable data on reaction kinetics, intermediates, and catalyst behavior as the reaction happens. This information is critical for optimizing reaction conditions to maximize yield and minimize byproduct formation.

Computational Chemistry and DFT: Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction pathways at the molecular level. montclair.edumdpi.com For the synthesis of this compound, DFT calculations can be used to model transition states, calculate reaction energy profiles, and understand the role of the catalyst and solvent. scientific.netresearchgate.netnih.gov This computational insight can guide experimental work, accelerating the discovery of more efficient synthetic methods by predicting the outcomes of different catalytic systems and reaction conditions. montclair.edu

Design of Environmentally Benign Trifluoromethylated Compounds with Tunable Degradation Pathways

A significant challenge associated with halogenated aromatic compounds is their environmental persistence. Benzotrifluoride (B45747) and its chlorinated derivatives have been identified as persistent groundwater contaminants, remaining in the environment for decades. epa.gov

Future research must address the "design for degradation" principle. This involves modifying the core structure of this compound to include functionalities that render the molecule more susceptible to environmental degradation without compromising its desired properties. Research could focus on incorporating groups that can be targeted by microbial enzymes, initiating a degradation cascade. This represents a proactive approach to mitigating the long-term environmental impact of such compounds, a stark contrast to the legacy of persistent pollutants like polychlorinated biphenyls (PCBs). nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and materials discovery. semanticscholar.org For this compound and its derivatives, these technologies offer powerful predictive capabilities.

Reaction Outcome and Regioselectivity Prediction: ML models, trained on vast databases of chemical reactions, can predict the most likely products and regioselectivity of reactions, such as the electrophilic aromatic substitution on a toluene derivative. digitellinc.comnih.govacs.orgrsc.org This can significantly reduce the amount of trial-and-error experimentation needed to develop synthetic routes. digitellinc.comcam.ac.uk

Catalyst Discovery and Design: AI can accelerate the discovery of novel catalysts by screening vast virtual libraries of potential catalyst structures. digitellinc.comarxiv.orgwhiterose.ac.uk By correlating structural features with catalytic activity, ML algorithms can identify promising candidates for synthesizing this compound with higher efficiency and selectivity. arxiv.orgsciencedaily.com

De Novo Compound Design: Generative AI models can design novel molecules with specific desired properties. This could be applied to create derivatives of this compound with improved performance characteristics or, crucially, with enhanced biodegradability, addressing the environmental concerns outlined previously.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chlorotoluene |

| Benzotrifluoride |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4-methylbenzotrifluoride, and how can reaction yields be maximized?

- Methodological Answer : The synthesis often involves halogenation and trifluoromethylation steps. For example, chlorination of 4-methylbenzotrifluoride derivatives using -chlorosuccinimide (NCS) in dichloromethane at controlled temperatures (-78°C to 20°C) can achieve yields up to 88% . Purification via column chromatography or recrystallization is critical to isolate the compound from byproducts like unreacted precursors or dihalogenated species. Reaction monitoring via thin-layer chromatography (TLC) or GC-MS ensures intermediate control .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and trifluoromethyl group integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray diffraction (XRD) resolves crystallographic details for unambiguous structural confirmation . Purity assessment via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection (FID) is recommended .

Q. What spectroscopic techniques are most effective for characterizing electronic properties of this compound?

- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy identifies absorption maxima linked to the aromatic and trifluoromethyl groups. Fourier-transform infrared (FTIR) spectroscopy detects C-Cl (600–800 cm⁻¹) and CF₃ (1100–1250 cm⁻¹) stretching vibrations. For advanced electronic structure analysis, density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals and electrostatic potentials .

Advanced Research Questions

Q. How do computational methods like DFT address discrepancies in experimental thermochemical data for this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting atomization energies and ionization potentials. For example, Becke’s 1993 functional reduced average absolute deviations to 2.4 kcal/mol for thermochemical data by integrating gradient corrections and Hartree-Fock exchange . Discrepancies between experimental and computational results often arise from basis set limitations or solvent effects, necessitating implicit solvation models (e.g., COSMO) .

Q. What mechanisms explain the compound’s stability under thermal or photolytic conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition thresholds, while accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation pathways. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the aromatic ring against electrophilic attack. Photodegradation studies using UV irradiation coupled with LC-MS can identify breakdown products like dechlorinated intermediates or hydroxylated derivatives .

Q. How can researchers resolve contradictions in reaction yields reported across different studies?

- Methodological Answer : Systematic variation of catalysts (e.g., ZrCl₄ vs. FeCl₃), solvents (polar vs. nonpolar), and temperature gradients can isolate optimal conditions. Meta-analyses of literature data, combined with sensitivity testing (e.g., Design of Experiments, DoE), identify critical variables. Contradictions often stem from unaccounted side reactions or impurities in starting materials, necessitating rigorous quality control .

Q. What are the applications of this compound in designing bioactive molecules or agrochemicals?

- Methodological Answer : The chloro-trifluoromethyl motif is a key pharmacophore in protease inhibitors and herbicide precursors. Structure-activity relationship (SAR) studies involve substituting the chlorine or methyl groups with bioisosteres (e.g., Br, NO₂) to modulate lipophilicity and binding affinity. In silico docking simulations (e.g., AutoDock Vina) predict interactions with target proteins like cytochrome P450 enzymes .

Q. How should researchers manage hazardous byproducts generated during synthesis or degradation?

- Methodological Answer : Chlorinated and fluorinated byproducts require specialized waste protocols. Neutralization with aqueous bases (e.g., NaOH) followed by adsorption onto activated carbon minimizes environmental release. For persistent fluorinated residues, incineration at >1100°C with scrubbers is recommended. Safety data sheets (SDS) for intermediates like 3-Amino-4-chlorobenzotrifluoride outline handling precautions .

Methodological Notes

- Data Contradictions : Cross-validate experimental results with computational models (e.g., DFT for thermochemistry) and replicate studies under controlled conditions .

- Safety Compliance : Adopt OSHA/NIOSH guidelines for handling chlorinated aromatics, including fume hood use and PPE (gloves, goggles) .

- Advanced Tools : Leverage NIST Chemistry WebBook for spectral data and PubChem for structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。